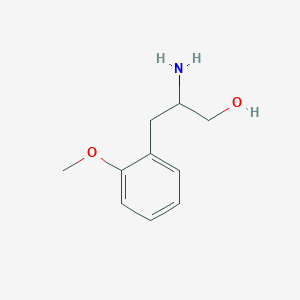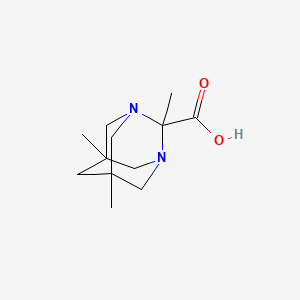
1-(2-Aminopropoxy)-2-bromobenzene
Descripción general
Descripción
“1-(2-Aminopropoxy)-2-bromobenzene” is a compound that contains an amino group and a bromobenzene group linked by a propoxy chain . It has a molecular weight of 230.1 . The compound is likely to be used in various chemical reactions due to the presence of the amino and bromobenzene groups, which are reactive .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminopropoxy)-2-bromobenzene” would include an amino group (NH2), a propoxy chain (CH2CH2CH2O), and a bromobenzene group (C6H4Br). The exact 3D structure may need to be determined using computational chemistry or spectroscopic techniques .Chemical Reactions Analysis
Amines, including “1-(2-Aminopropoxy)-2-bromobenzene”, can act as both acids and bases due to their ampholytic properties . They can undergo reactions characteristic of carboxylic acids and amines . For example, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines generally have high melting points, are soluble in water, and are optically active . They can form zwitterions, which are molecules with both positive and negative charges . The exact physical and chemical properties of “1-(2-Aminopropoxy)-2-bromobenzene” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Proteolysis Targeting Chimeras (PROTACs) Development
The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are promising technologies for modifying proteins of interest (POIs) through protein degradation. Although this compound showed an IC50 value of 3.4 µM against HDAC3, it did not exhibit degradation for the targeted HDACs .
Histone Deacetylase Inhibition
Given its interaction with HDAC3, this compound could serve as a potential HDAC inhibitor (HDACi) . HDACs play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is implicated in various diseases, including cancer. HDACis have been developed as potential anticancer therapeutics .
Unnatural Amino Acid Synthesis
The compound’s synthetic pathway involves interesting chemistry. It could be explored for the synthesis of unnatural amino acids (UAAs) . Recent methods, such as light-mediated, metal-free decarboxylation, have been employed to create UAAs, expanding the toolbox for protein engineering and drug discovery .
Nonlinear Optical (NLO) Single Crystals
Organic nonlinear optical (NLO) single crystals are essential for optoelectronic devices. The compound’s structural analysis and spectroscopic characterization could contribute to the growth of NLO crystals. Investigating its properties in this context may yield valuable insights .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural and functional characteristics of the compound.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability . The compound’s structure and physicochemical properties would likely influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Similar compounds have been found to induce various cellular responses, such as changes in enzyme activity, modulation of signal transduction pathways, and alterations in cellular functions .
Action Environment
The action, efficacy, and stability of 1-(2-Aminopropoxy)-2-bromobenzene could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body
Propiedades
IUPAC Name |
1-(2-bromophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFESASCWEFNLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-2-bromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)
![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)
![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)
![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)
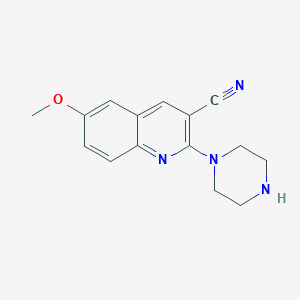
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)
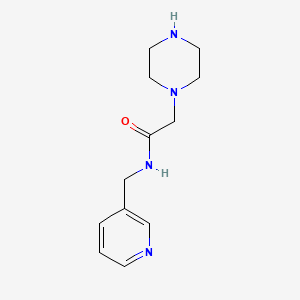
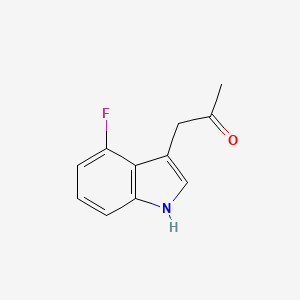

![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
